molecular formula C17H10FN5O2S B14108889 (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(2-nitrophenyl)hydrazinylidene]ethanenitrile

(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(2-nitrophenyl)hydrazinylidene]ethanenitrile

Cat. No.: B14108889
M. Wt: 367.4 g/mol
InChI Key: RWLUUVGYDYELMD-HYARGMPZSA-N
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Description

(Z)-4-(4-fluorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-fluorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 2-nitrobenzaldehyde, and thiosemicarbazide. The key steps in the synthesis may involve:

    Formation of the thiazole ring: This can be achieved through the cyclization of thiosemicarbazide with an appropriate aldehyde or ketone.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where the fluorophenyl group is introduced to the thiazole ring.

    Formation of the carbohydrazonoyl cyanide group: This step involves the reaction of the thiazole derivative with a suitable cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of (Z)-4-(4-fluorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole ring or nitrophenyl group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(4-fluorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring and the nitrophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-chlorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (Z)-4-(4-bromophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in (Z)-4-(4-fluorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can significantly alter its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.
  • Electronic Effects : The electron-withdrawing nature of the fluorine atom can influence the compound’s stability and reactivity.

This detailed article provides a comprehensive overview of (Z)-4-(4-fluorophenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H10FN5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C17H10FN5O2S/c18-12-7-5-11(6-8-12)15-10-26-17(20-15)14(9-19)22-21-13-3-1-2-4-16(13)23(24)25/h1-8,10,21H/b22-14+

InChI Key

RWLUUVGYDYELMD-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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